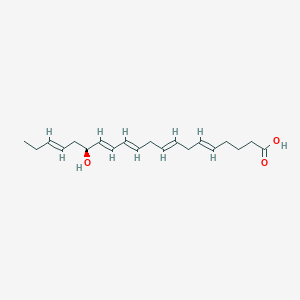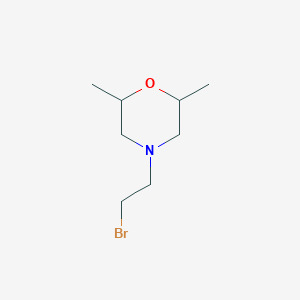
4-(2-Bromoethyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)-2,6-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the morpholine ring, which is further substituted with two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine typically involves the reaction of 2,6-dimethylmorpholine with a bromoethylating agent. One common method is the reaction of 2,6-dimethylmorpholine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation: The major product is the corresponding N-oxide.
Reduction: The major product is 4-(2-Ethyl)-2,6-dimethylmorpholine.
Scientific Research Applications
4-(2-Bromoethyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-2,6-dimethylmorpholine involves its ability to act as an alkylating agent. The bromoethyl group can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This can result in the modification of proteins, DNA, and other cellular components, potentially affecting their function and activity. The molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)-2,6-dimethylmorpholine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)-2,6-dimethylmorpholine: Similar structure but with an iodoethyl group instead of a bromoethyl group.
4-(2-Hydroxyethyl)-2,6-dimethylmorpholine: Similar structure but with a hydroxyethyl group instead of a bromoethyl group.
Uniqueness
4-(2-Bromoethyl)-2,6-dimethylmorpholine is unique due to the presence of the bromoethyl group, which makes it a more reactive alkylating agent compared to its chloroethyl and iodoethyl analogs. This increased reactivity can be advantageous in certain synthetic and biological applications, where a higher degree of modification is desired.
Properties
Molecular Formula |
C8H16BrNO |
|---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
4-(2-bromoethyl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C8H16BrNO/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
FZUMZQZVVFIUOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid](/img/structure/B12338159.png)
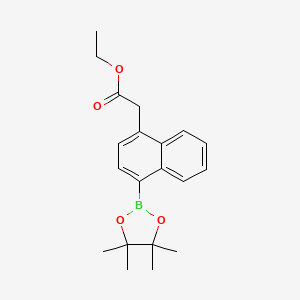
![4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one](/img/structure/B12338175.png)
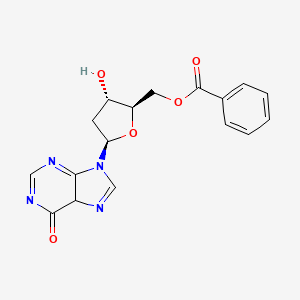
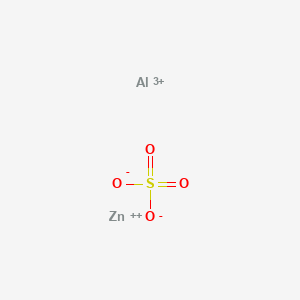
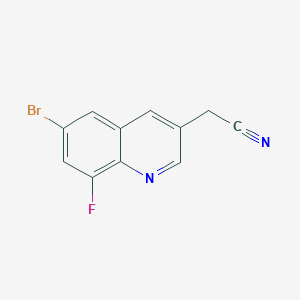
![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
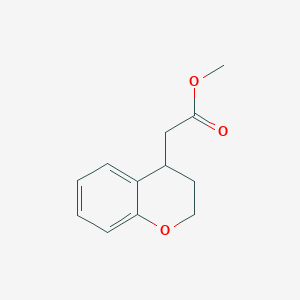

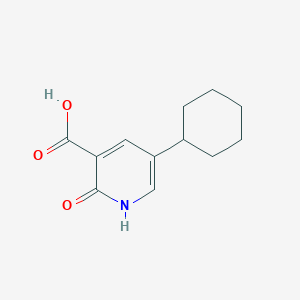
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
